molecular formula C16H17FN2O4S2 B2759252 Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 439932-69-1

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No. B2759252
CAS RN: 439932-69-1
M. Wt: 384.44
InChI Key: XFACNBBXJDVJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” is a chemical compound with the molecular formula C17H17FN4OS2 . It is related to a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of “Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” is characterized by the presence of a thiophene ring, a sulfonyl group, and a piperazine ring with a fluorophenyl substituent . The crystal structure parameters are: a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share structural similarities with Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate, have been reported to exhibit significant antiviral properties . These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus, indicating their potential as antiviral agents.

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory effects. The presence of the piperazine moiety in the compound’s structure suggests that it may interact with biological pathways to reduce inflammation, making it a candidate for further research in anti-inflammatory therapies .

Anticancer Properties

Compounds with the indole nucleus, such as Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate, have been explored for their anticancer activities. The structural features of these molecules allow them to bind with high affinity to multiple receptors, which can be advantageous in targeting cancer cells .

Neuroprotective Effects

The piperazine ring, a component of the compound, is associated with potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . Research into similar structures has shown promise in the development of neuroprotective drugs.

Antimicrobial Activity

Some derivatives of indole have demonstrated moderate antifungal activity against strains like C. albicans and C. galibrata . This suggests that Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate could be investigated for its efficacy against a range of microbial pathogens.

Antidiabetic Potential

Indole derivatives have been found to possess antidiabetic properties, which could be attributed to their ability to modulate biological pathways involved in glucose metabolism . This opens up possibilities for the compound to be studied as a potential antidiabetic agent.

Future Directions

The future directions for the study of “Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The specific pathways and downstream effects would depend on the specific targets involved.

Pharmacokinetics

Similar compounds, such as indole derivatives, are known to have diverse pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds, such as indole derivatives, are known to have a variety of effects at the molecular and cellular level . These effects can include changes in cellular function, inhibition of specific enzymes, and modulation of receptor activity.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

properties

IUPAC Name

methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-23-16(20)15-14(6-11-24-15)25(21,22)19-9-7-18(8-10-19)13-4-2-12(17)3-5-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFACNBBXJDVJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.